TCS 3035

Übersicht

Beschreibung

Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Immunantwort und Entzündungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

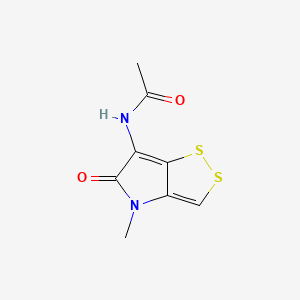

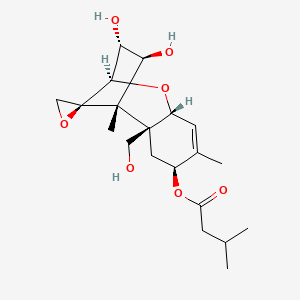

Die Synthese von TCS 3035 beinhaltet die Reaktion von 4-Hydroxybenzaldehyd mit 2,4-Thiazolidindion in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter basischen Bedingungen mit Chloressigsäure umgesetzt, um this compound zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie im Labormaßstab. Der Prozess wird auf höhere Ausbeute und Reinheit optimiert, wobei häufig fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

TCS 3035 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the function and signaling pathways of GPR35.

Biology: Helps in understanding the role of GPR35 in immune response and inflammation.

Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Industry: Utilized in the development of new drugs targeting GPR35

Wirkmechanismus

Target of Action

The primary target of TCS 3035 is the GPR35 , a G protein-coupled receptor . GPR35 is a receptor that plays a significant role in various biological processes, including immune modulation, gastric function, and insulin secretion .

Mode of Action

This compound acts as an agonist for the GPR35 receptor . This means that it binds to the receptor and activates it, leading to a series of biochemical reactions. The pEC50 values for this compound are 5.13 and 5.86 for rat and human GPR35 orthologs, respectively , indicating its high potency towards both human and rat GPR35.

Pharmacokinetics

It is soluble up to 100 mm in dmso , which may have implications for its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context in which it is used. Given its role as a GPR35 agonist, it is likely to have effects on immune modulation, gastric function, and insulin secretion .

Biochemische Analyse

Biochemical Properties

TCS 3035 interacts with the GPR35 receptor, a protein that is predominantly expressed in the gastro-intestinal tract and immune tissues . The nature of this interaction is that of an agonist, meaning this compound can bind to the GPR35 receptor and activate it .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GPR35 receptor, thereby activating it This can lead to changes in gene expression and cellular metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCS 3035 involves the reaction of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Reaktionstypen

TCS 3035 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Phenoxy- und Thiazolidinyliden-Einheiten. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise beinhalten sie Nucleophile wie Amine oder Thiole.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktionsreaktionen: Beinhalten häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidationsreaktionen Carbonsäuren erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Funktion und der Signalwege von GPR35 eingesetzt.

Biologie: Hilft beim Verständnis der Rolle von GPR35 bei der Immunantwort und Entzündung.

Medizin: Potentielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf GPR35 abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an GPR35 bindet und es aktiviert. Diese Aktivierung beinhaltet die Transmembrandomäne III des Rezeptors und wird über die G-alpha-13- und Beta-Arrestin-2-Pfade übertragen. Die Bindung von this compound an GPR35 führt zu einer Kaskade intrazellulärer Signalisierungsereignisse, die die Immunantwort und Entzündung modulieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GPR35-Agonist 4: Ein weiterer potenter Agonist für GPR35 mit ähnlicher Wirksamkeit.

Verbindung 10: Zeigt eine hohe Potenz gegenüber sowohl menschlichem als auch ratten GPR35

Einzigartigkeit

TCS 3035 ist aufgrund seiner hohen Spezifität und Potenz gegenüber GPR35 einzigartig. Es hat einen pEC50-Wert von 5,86 für humanes GPR35, was auf seine starke agonistische Aktivität hinweist. Darüber hinaus tragen die strukturellen Merkmale von this compound, wie die Thiazolidinyliden- und Phenoxyessigsäure-Einheiten, zu seinem einzigartigen pharmakologischen Profil bei .

Eigenschaften

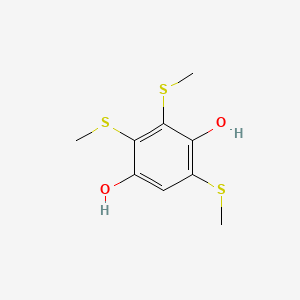

IUPAC Name |

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMCOLGPDOYHNK-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367830 | |

| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123021-85-2 | |

| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)